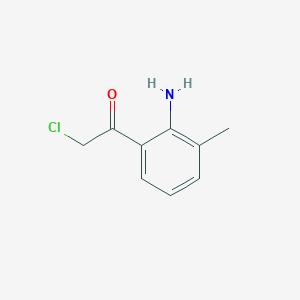
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone, also known as ACE, is a chemical compound that has been widely used in scientific research. The compound belongs to the class of aryl ketones and is commonly used as a reagent in organic synthesis. ACE has also been studied for its potential pharmacological properties, including its mechanism of action and its effects on biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone is not fully understood. However, studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant effects in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of pain. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Advantages And Limitations For Lab Experiments
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and is commercially available. It is also stable under a wide range of conditions and can be stored for long periods of time. However, 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has some limitations in laboratory experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and appropriate safety precautions should be taken.
Future Directions
There are several future directions for research on 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone. One area of interest is the development of new analogs of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone with improved pharmacological properties. Another area of interest is the study of the potential neuroprotective effects of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone involves the reaction between 2-amino-3-methylphenylacetic acid and thionyl chloride in the presence of dimethylformamide. The reaction results in the formation of 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone as a yellow crystalline solid with a melting point of 91-92°C.
Scientific Research Applications
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been widely used in scientific research for its potential pharmacological properties. Studies have shown that 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has anticonvulsant, analgesic, and anti-inflammatory effects. It has also been studied for its potential as an antidepressant and anxiolytic agent. 1-(2-Amino-3-methylphenyl)-2-chloro-ethanone has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
properties
CAS RN |
109532-22-1 |
|---|---|
Product Name |
1-(2-Amino-3-methylphenyl)-2-chloro-ethanone |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-3-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5,11H2,1H3 |
InChI Key |
YRFVDEZFRYNBGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)N |
synonyms |
Ethanone, 1-(2-amino-3-methylphenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



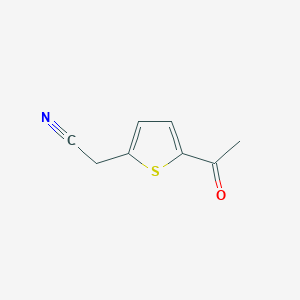


![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

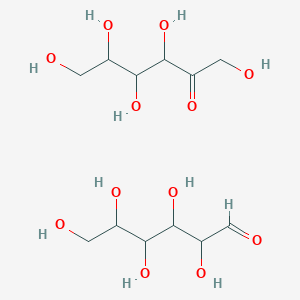
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

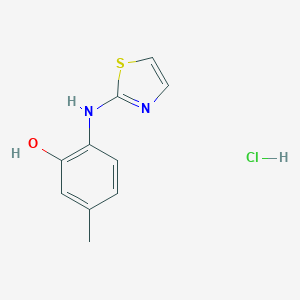
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

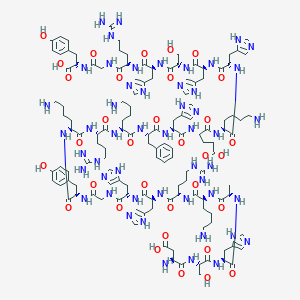
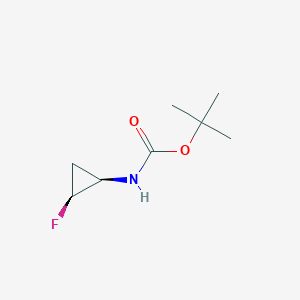
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)